molecular formula C10H12N4 B13312173 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13312173
M. Wt: 188.23 g/mol
InChI Key: PZOIUKVAHOFFCK-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to participate in various chemical reactions. The presence of the triazole ring in this compound makes it a valuable candidate for various applications in medicinal chemistry, material science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves a click reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and is known for its high efficiency and selectivity. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.

    Preparation of Alkyne: The alkyne precursor can be synthesized from the corresponding halide by reaction with a strong base such as sodium amide.

    Click Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which contribute to its biological activity. The compound can inhibit enzymes and proteins involved in critical cellular processes, leading to its antimicrobial and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.

    4-Amino-1,2,3-triazole: A similar compound with an amino group at the 4-position, used in various chemical and biological applications.

    1,4-Disubstituted-1,2,3-triazoles: Compounds with substitutions at the 1 and 4 positions, known for their enhanced biological activity.

Uniqueness

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the presence of the 3-methylphenyl group, which enhances its stability and reactivity. This structural feature distinguishes it from other triazole derivatives and contributes to its wide range of applications in scientific research.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

PZOIUKVAHOFFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2N=CC(=N2)N

Origin of Product

United States

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